Adb-P7aica

CB1 receptor binding synthetic cannabinoid affinity radioligand displacement

ADB‑P7AICA is the only commercially available 7-azaindole SCRA bearing the tert‑leucinamide head group, enabling biased agonism studies with full G‑protein efficacy (112% of CP55,940) and moderate β‑arrestin‑2 recruitment. Its 10 mg·kg⁻¹ in vivo window eliminates the sub‑milligram dosing challenges of indazole analogues such as ADB‑BUTINACA. Procure this certified reference standard (≥98% purity, crystalline solid) for forensic confirmation (validated GC‑MS spectrum available) and pharmacological tool‑compound applications where core‑hopping SAR integrity is critical.

Molecular Formula C19H28N4O2
Molecular Weight 344.5 g/mol
CAS No. 2366273-07-4
Cat. No. B13496401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdb-P7aica
CAS2366273-07-4
Molecular FormulaC19H28N4O2
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCCCCCN1C=C(C2=C1N=CC=C2)C(=O)NC(C(=O)N)C(C)(C)C
InChIInChI=1S/C19H28N4O2/c1-5-6-7-11-23-12-14(13-9-8-10-21-17(13)23)18(25)22-15(16(20)24)19(2,3)4/h8-10,12,15H,5-7,11H2,1-4H3,(H2,20,24)(H,22,25)/t15-/m1/s1
InChIKeyQDZHLYBDQFZWCJ-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ADB-P7AICA (CAS 2366273-07-4): A 7-Azaindole Synthetic Cannabinoid Reference Standard for Forensic and Pharmacological Research Procurement


ADB-P7AICA (CAS 2366273-07-4) is a synthetic cannabinoid receptor agonist (SCRA) featuring a 7-azaindole core with an l-tert-leucinamide (ADB) head group and an n-pentyl tail, giving it the molecular formula C₁₉H₂₈N₄O₂ and a monoisotopic mass of 344.459 g·mol⁻¹ [1]. First identified by the US Drug Enforcement Administration in early 2021 in seized synthetic cannabis products, it belongs to the amino acid-derived indole-/indazole-/7-azaindole-3-carboxamide SCRA family that includes ADB-BUTINACA and APP-BUTINACA [2]. The compound is commercially supplied as a crystalline solid with ≥98% purity and is intended exclusively for research and forensic applications as an analytical reference standard .

Why Generic Substitution of ADB-P7AICA with Other Synthetic Cannabinoid Receptor Agonists Fails in Quantitative Research Settings


Despite sharing a common 3-carboxamide pharmacophore with indole- and indazole-based SCRAs, ADB-P7AICA cannot be reliably substituted by close structural analogs for quantitative research or forensic quantification. Systematic SAR evaluation across 12 compounds spanning indole, indazole, and 7-azaindole cores with valine, tert-leucine, and phenylalanine head groups revealed that both core identity and head group combine to produce non-interchangeable affinity, potency, and efficacy profiles [1]. Core-hopping from indazole to 7-azaindole reduces CB₁ binding affinity by approximately 13-fold when the tert-leucinamide head group is held constant (ADB-BUTINACA vs. ADB-P7AICA), while switching the head group from tert-leucinamide to valinamide on the same 7-azaindole core drops affinity by a further 12.6-fold (ADB-P7AICA vs. AB-P7AICA) [1]. These multiplicative SAR effects mean that even ostensibly minor structural modifications produce quantitatively distinct pharmacological outcomes, making analytical reference standard selection and pharmacological tool compound choice critically dependent on compound identity rather than class membership.

ADB-P7AICA (CAS 2366273-07-4) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Informed Procurement


CB₁ Receptor Binding Affinity of ADB-P7AICA Versus ADB-BUTINACA and AB-P7AICA: A 13-Fold Potency Window Defines an Intermediate Niche

In a competitive radioligand binding assay using [³H]CP55,940 and human CB₁ receptor membrane preparations from HEK293 cells, ADB-P7AICA (19) exhibited an intermediate binding affinity (Ki = 3.94 nM) that is 13.2-fold weaker than the indazole analog ADB-BUTINACA (13, Ki = 0.299 nM) but 12.6-fold stronger than its valinamide 7-azaindole counterpart AB-P7AICA (18, Ki = 49.5 nM) [1]. The phenylalaninamide analog APP-P7AICA (20) showed substantially lower affinity (Ki = 437 nM), confirming the critical role of the tert-leucinamide head group [1]. This places ADB-P7AICA in a distinct intermediate affinity tier that is not occupied by any other compound within the systematically evaluated 12-compound library.

CB1 receptor binding synthetic cannabinoid affinity radioligand displacement

CB₁ Functional Potency of ADB-P7AICA in a G Protein-Mediated Membrane Potential Assay: Quantitative Differentiation from Indazole and Valinamide Analogs

In a fluorescence-based membrane potential assay performed in stably transfected AtT20 cells expressing human CB₁ receptors, ADB-P7AICA (19) acted as a full agonist with an EC₅₀ of 5.8 nM (pEC₅₀ = 8.24 ± 0.08) and an efficacy (Eₘₐₓ) of 112% relative to the reference agonist CP55,940 [1]. By comparison, ADB-BUTINACA (13) was 8.7-fold more potent (EC₅₀ = 0.67 nM, pEC₅₀ = 9.17 ± 0.11), while AB-P7AICA (18) was 17.4-fold less potent (EC₅₀ = 101 nM, pEC₅₀ = 7.00 ± 0.08) [1]. APP-P7AICA (20) failed to reach 50% activation at the highest tested concentration (10 μM) [1]. All three active compounds showed comparable full agonist efficacy (112-113% of CP55,940), indicating that the differentiation lies primarily in potency, not maximal response.

CB1 functional activity G protein assay EC50 potency synthetic cannabinoid pharmacology

In Vivo Cannabimimetic Activity of ADB-P7AICA in a Mouse Hypothermia Model: 100-Fold Lower In Vivo Potency Versus ADB-BUTINACA

Radiobiotelemetric evaluation of core body temperature in mice revealed that ADB-P7AICA (19) elicited a pronounced cannabimimetic hypothermic response at a dose of 10 mg·kg⁻¹, whereas ADB-BUTINACA (13) produced a comparable effect at a 100-fold lower dose of 0.1 mg·kg⁻¹ [1]. APP-BUTINACA (14) failed to produce any hypothermic response up to the maximally tested dose of 10 mg·kg⁻¹, establishing an unambiguous in vivo potency ranking of ADB-BUTINACA > ADB-P7AICA > APP-BUTINACA [1]. This in vivo potency spread is substantially wider than the in vitro binding and functional potency differences, suggesting that pharmacokinetic factors (absorption, distribution, metabolism) amplify the differentiation observed at the receptor level.

in vivo pharmacology hypothermia model cannabimimetic activity radiobiotelemetry

β-Arrestin-2 Recruitment Profile of ADB-P7AICA: Distinct Emax Differentiates It from Both Ultra-Efficacious ADB-BUTINACA and Low-Efficacy AB-P7AICA

In a NanoBiT® β-arrestin-2 (βarr2) recruitment assay performed in HEK293T cells stably expressing human CB₁ receptors, ADB-P7AICA (19) exhibited an intermediate efficacy profile with an Eₘₐₓ of 544 ± 57% relative to CP55,940 and a potency (EC₅₀) of 147 nM [1]. This βarr2 recruitment efficacy is significantly lower than that of ADB-BUTINACA (13, Eₘₐₓ = 728 ± 64%, EC₅₀ = 19.0 nM) but substantially higher than that of AB-P7AICA (18, Eₘₐₓ = 278 ± 30%, EC₅₀ = 4,150 nM) [1]. The 184-percentage-point difference in βarr2 Eₘₐₓ between ADB-P7AICA and ADB-BUTINACA, despite their similar Eₘₐₓ in the G protein membrane potential assay (~112%), indicates that ADB-P7AICA exhibits a distinct signaling bias profile with reduced β-arrestin pathway engagement relative to G protein activation.

β-arrestin-2 recruitment NanoBiT assay signaling bias CB1 functional selectivity

Predicted Lipophilicity of ADB-P7AICA: A 1-Log-Unit Higher LogP Than the Indazole Analog ADB-BUTINACA Informs Solubility and Permeability Expectations

ACD/Labs predicted LogP values reveal that ADB-P7AICA (ACD/LogP = 3.84) is approximately one log unit more lipophilic than its indazole analog ADB-BUTINACA (ACD/LogP = 2.82) . This 1.02 log unit difference corresponds to a theoretical ~10-fold higher octanol-water partition coefficient for ADB-P7AICA, consistent with the replacement of the indazole ring system (containing an additional nitrogen) with the less polar 7-azaindole scaffold featuring a pyridine-like nitrogen arrangement. The increased lipophilicity of ADB-P7AICA may contribute to its observed 100-fold in vivo potency difference versus ADB-BUTINACA being narrower than the in vitro binding affinity difference (13.2-fold), potentially reflecting altered tissue distribution or metabolic stability.

lipophilicity LogP physicochemical properties membrane permeability

Optimal Application Scenarios for ADB-P7AICA (CAS 2366273-07-4) Based on Quantified Differentiation Evidence


Forensic Toxicology Analytical Reference Standard for LC-MS/MS Confirmation in Urine Drug Testing Programs

ADB-P7AICA serves as a certified analytical reference standard (≥98% purity, crystalline solid) for forensic toxicology laboratories performing confirmatory analysis of synthetic cannabinoids in biological matrices [1]. First detected by the DEA Toxicology Testing Program in urine samples from a 2020 surveillance cohort, ADB-P7AICA requires a compound-specific reference standard because its chromatographic retention time and mass spectral fragmentation pattern are distinct from those of co-detected SCRAs such as 4-CN-AMB-BUTINACA—generic substitution with another 7-azaindole or tert-leucinamide SCRA reference standard will produce inaccurate quantification [2]. The DEA announcement includes a validated GC-MS chromatogram and electron ionization mass spectrum specific to this compound, establishing the forensic identification criteria that procurement of the correct certified reference material must satisfy [2].

Cannabinoid CB₁ Receptor Signaling Bias Research: A Tool for Dissecting G Protein Versus β-Arrestin-2 Pathway Engagement

ADB-P7AICA occupies a unique signaling space characterized by full G protein agonism (Eₘₐₓ = 112% of CP55,940) coupled with only moderate β-arrestin-2 recruitment efficacy (Eₘₐₓ = 544% vs. 728% for ADB-BUTINACA) [1]. This profile enables researchers studying biased agonism at CB₁ receptors to use ADB-P7AICA as a comparator that is less biased toward β-arrestin recruitment than ADB-BUTINACA, without sacrificing G protein efficacy. In head-to-head experiments, the 184-percentage-point difference in βarr2 Eₘₐₓ between these two compounds allows robust detection of β-arrestin-dependent versus β-arrestin-independent downstream effects, providing a stronger signal window than comparisons using partial agonists or compounds with overlapping efficacy profiles [1].

In Vivo Cannabinoid Pharmacology Studies Requiring Practically Manageable Dosing Ranges

With an effective cannabimimetic dose of 10 mg·kg⁻¹ in the mouse hypothermia model, ADB-P7AICA provides a 100-fold wider dosing window than ADB-BUTINACA (0.1 mg·kg⁻¹) [1]. This difference is critical for in vivo research programs where the extreme potency of indazole-based SCRAs creates experimental liabilities—sub-milligram dosing of ADB-BUTINACA requires specialized microbalance equipment, introduces high variability from stock solution adsorption losses, and complicates formulation for chronic administration studies. ADB-P7AICA's 10 mg·kg⁻¹ dose is readily prepared and administered using standard laboratory equipment, reducing inter-experiment variability and improving reproducibility in repeated-dosing paradigms [1].

Structure-Activity Relationship (SAR) Libraries for SCRA Core-Hopping Studies

ADB-P7AICA represents a critical node in systematic SCRA SAR libraries because it combines the 7-azaindole core—the least explored of the three major cores (indole, indazole, 7-azaindole)—with the highest-potency tert-leucinamide (ADB) head group [1]. Within the Sparkes et al. 12-compound matrix, ADB-P7AICA is the only 7-azaindole-tert-leucinamide combination, filling a gap that would otherwise force researchers to extrapolate from indole (ADB-BUTICA) or indazole (ADB-BUTINACA) data. Procurement of ADB-P7AICA for core-hopping SAR studies enables direct quantification of the contribution of the 7-azaindole scaffold to affinity, potency, and efficacy, independent of head group effects—a determination that cannot be made using any other commercially available SCRA reference standard [1].

Quote Request

Request a Quote for Adb-P7aica

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.